2-(3-Chloro-5-fluorophenyl)ethyl cyclohexyl ketone
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Overview
Description
2-(3-Chloro-5-fluorophenyl)ethyl cyclohexyl ketone is an organic compound with the molecular formula C15H18ClFO. It is a fluorinated building block used in various chemical syntheses and research applications . The compound is characterized by the presence of a cyclohexyl ketone group attached to a 3-chloro-5-fluorophenyl ethyl moiety.
Preparation Methods
The synthesis of 2-(3-Chloro-5-fluorophenyl)ethyl cyclohexyl ketone typically involves the reaction of 3-chloro-5-fluorobenzyl chloride with cyclohexanone in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or ethanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-(3-Chloro-5-fluorophenyl)ethyl cyclohexyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Scientific Research Applications
2-(3-Chloro-5-fluorophenyl)ethyl cyclohexyl ketone is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and inhibition mechanisms.
Medicine: Potential use in the development of pharmaceuticals targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-5-fluorophenyl)ethyl cyclohexyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ketone group can form hydrogen bonds with active site residues, while the chloro and fluoro substituents may enhance binding affinity through hydrophobic interactions and halogen bonding .
Comparison with Similar Compounds
Similar compounds to 2-(3-Chloro-5-fluorophenyl)ethyl cyclohexyl ketone include:
2-(3-Chloro-5-fluorophenyl)ethyl methyl ketone: Differing by the presence of a methyl group instead of a cyclohexyl group.
2-(3-Chloro-5-fluorophenyl)ethyl phenyl ketone: Featuring a phenyl group in place of the cyclohexyl group.
2-(3-Chloro-5-fluorophenyl)ethyl ethyl ketone: With an ethyl group replacing the cyclohexyl group.
The uniqueness of this compound lies in its cyclohexyl ketone structure, which imparts distinct steric and electronic properties, making it suitable for specific synthetic and research applications.
Properties
IUPAC Name |
3-(3-chloro-5-fluorophenyl)-1-cyclohexylpropan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClFO/c16-13-8-11(9-14(17)10-13)6-7-15(18)12-4-2-1-3-5-12/h8-10,12H,1-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDDZNRJSMIPAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)CCC2=CC(=CC(=C2)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644985 |
Source
|
Record name | 3-(3-Chloro-5-fluorophenyl)-1-cyclohexylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20644985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898751-73-0 |
Source
|
Record name | 3-(3-Chloro-5-fluorophenyl)-1-cyclohexylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20644985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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